(5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class of molecules These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the thiazolidinone ring. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and furan moieties, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the thiazolidinone ring, converting it to a thiazolidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its antimicrobial and anti-inflammatory properties make it a candidate for the development of new antibiotics and anti-inflammatory drugs.
Medicine: The compound’s anticancer activity has been investigated, with studies showing its potential to inhibit the growth of cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.
Pathways Involved: The compound’s anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells, as well as the inhibition of angiogenesis (formation of new blood vessels) that supports tumor growth.
Comparison with Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.
Furan Derivatives: Compounds containing the furan ring, known for their diverse biological activities.
Phenyl Derivatives: Compounds with substituted phenyl rings, which exhibit a wide range of chemical and biological properties.
Uniqueness:
Structural Features: The combination of ethoxy, hydroxyphenyl, and furan substituents on the thiazolidinone core is unique to this compound, contributing to its distinct chemical and biological properties.
Biological Activity: The compound’s ability to exhibit multiple biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, sets it apart from other similar compounds.
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-2-21-14-8-11(5-6-13(14)19)9-15-16(20)18(17(23)24-15)10-12-4-3-7-22-12/h3-9,19H,2,10H2,1H3/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZTWSRCGDCAQB-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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